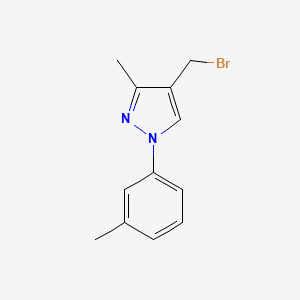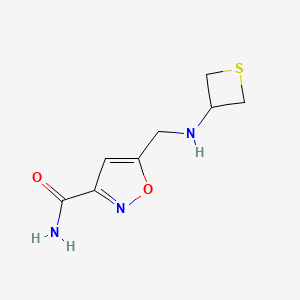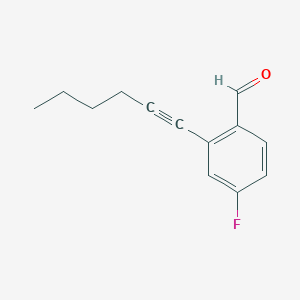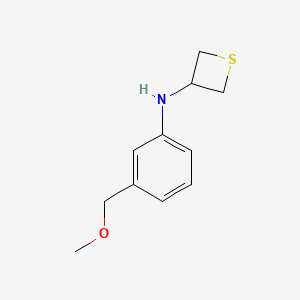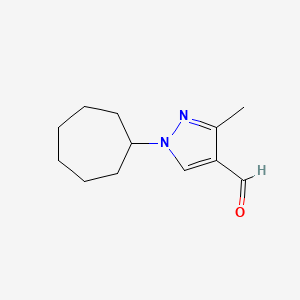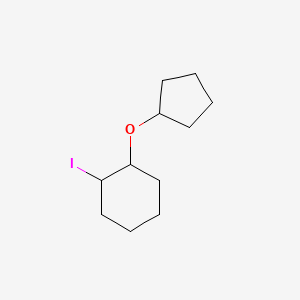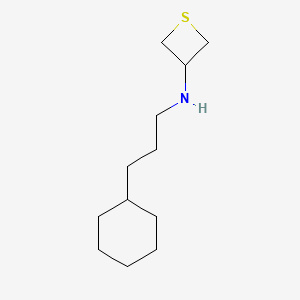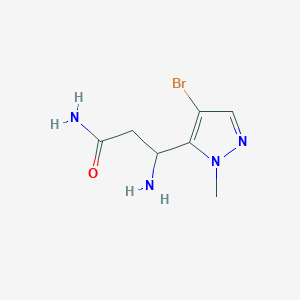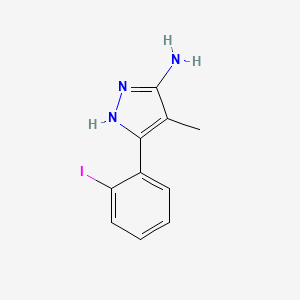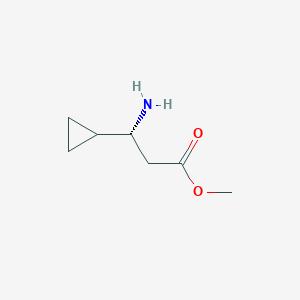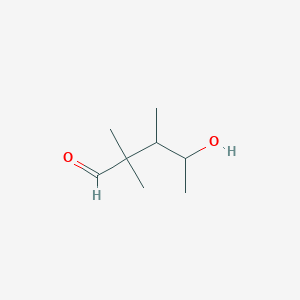
3-Vinylcyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Vinylcyclobutanol is an organic compound characterized by a four-membered cyclobutane ring with a vinyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylcyclobutanol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of vinylcyclobutane with hydroxylating agents. The reaction conditions often require specific catalysts and temperature control to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Techniques such as catalytic hydrogenation and the use of modified microorganisms for biosynthesis are explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Vinylcyclobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the vinyl and hydroxyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, which reduce the compound to its corresponding alcohols or alkanes.
Substitution: Substitution reactions can occur at the vinyl group, where halogenating agents or nucleophiles replace the vinyl hydrogen atoms.
Major Products: The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted cyclobutane derivatives .
Scientific Research Applications
3-Vinylcyclobutanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its unique structure allows it to be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and other industrial chemicals due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of 3-Vinylcyclobutanol involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Cyclobutanol: Similar in structure but lacks the vinyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: A six-membered ring compound with similar hydroxyl functionality but different ring strain and reactivity.
Vinylcyclopropanol: A smaller ring structure with different reactivity due to the increased ring strain.
Uniqueness: 3-Vinylcyclobutanol’s combination of a strained four-membered ring with a reactive vinyl group and a hydroxyl group makes it unique. This structure provides a balance of reactivity and stability, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-ethenylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(7)4-5/h2,5-7H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXJWQXMLMQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
